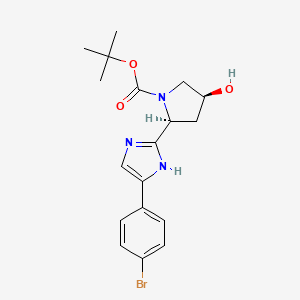
5-Butyl-5-ethyl-1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-5-éthyl-1,3-dioxan-2-one est un composé organique de formule moléculaire C10H18O3. Il appartient à la famille des dioxanones, qui sont des composés organiques cycliques contenant un cycle dioxane. Ce composé est connu pour sa structure chimique et ses propriétés uniques, ce qui le rend intéressant dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-Butyl-5-éthyl-1,3-dioxan-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante est la réaction de diols substitués par du butyle et de l'éthyle avec des composés carbonylés en présence de catalyseurs acides. Les conditions de réaction nécessitent souvent des températures modérées et une atmosphère inerte pour empêcher des réactions secondaires indésirables.
Méthodes de production industrielle
Dans les milieux industriels, la production de 5-Butyl-5-éthyl-1,3-dioxan-2-one peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit. L'utilisation de techniques de purification avancées, telles que la distillation et la cristallisation, est essentielle pour obtenir des composés de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
5-Butyl-5-éthyl-1,3-dioxan-2-one peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés d'alcool.
Substitution : Il peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénures, les amines ou les thiols peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Dérivés d'alcool.
Substitution : Diverses dioxanones substituées en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
5-Butyl-5-éthyl-1,3-dioxan-2-one a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 5-Butyl-5-éthyl-1,3-dioxan-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, entraînant des changements dans les processus cellulaires. Les cibles moléculaires et les voies exactes font encore l'objet d'investigations, et des recherches supplémentaires sont nécessaires pour comprendre pleinement ses effets.
Mécanisme D'action
The mechanism of action of 5-Butyl-5-ethyl-1,3-dioxan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5,5-Diméthyl-1,3-dioxane : Ce composé a une structure cyclique dioxane similaire, mais avec des substituants différents.
Acide phtalique, ester 5-éthyl-1,3-dioxan-5-yle de butyle : Un autre composé apparenté avec une structure de base similaire.
Unicité
5-Butyl-5-éthyl-1,3-dioxan-2-one est unique en raison de ses substituants butyle et éthyle spécifiques, qui confèrent des propriétés chimiques et physiques distinctes. Ces propriétés le rendent adapté à des applications spécialisées que d'autres composés similaires ne peuvent pas remplir.
Propriétés
IUPAC Name |
5-butyl-5-ethyl-1,3-dioxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-10(4-2)7-12-9(11)13-8-10/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLOMJOOCMFHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(COC(=O)OC1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
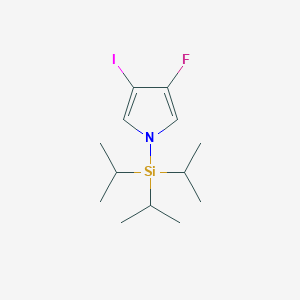
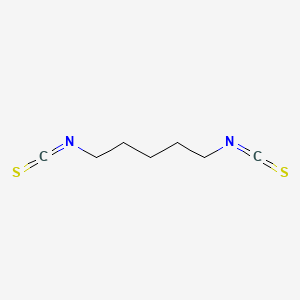
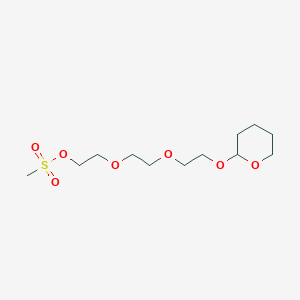
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)
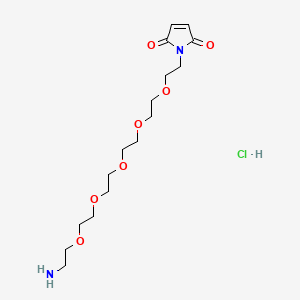

![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)
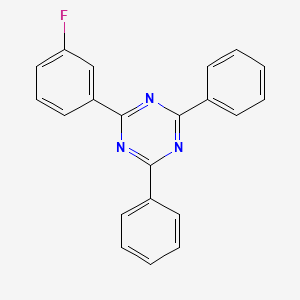
![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
